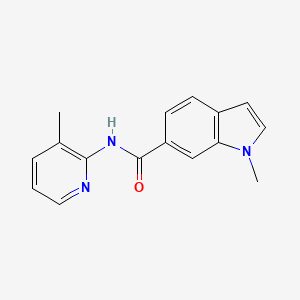![molecular formula C17H20ClN3O3 B15103589 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide](/img/structure/B15103589.png)
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide typically involves multiple steps. One common method starts with the condensation of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . This is followed by treatment with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Condensation Reactions: Formation of Schiff bases by reacting with aldehydes.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ethanol: Used as a solvent.
Triethylamine: Used as a catalyst.
Aromatic and Heteroaromatic Aldehydes: Used in the formation of Schiff bases.
Major Products Formed
The major products formed from these reactions are typically derivatives of the original compound, such as Schiff bases and other substituted quinoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide has several scientific research applications, including:
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit significant antimicrobial properties.
Antimalarial Activity:
Anticancer Research: Some derivatives have shown potential in inhibiting cancer cell growth.
Wirkmechanismus
The exact mechanism of action for 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other quinoline derivatives. For instance, it may inhibit nucleic acid synthesis or interfere with cellular respiration in microbial cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar quinoline backbone and exhibit diverse biological activities.
7-chloro-4-aminoquinoline: Another derivative with significant antimicrobial and antimalarial properties.
Uniqueness
What sets 7-chloro-4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinoline-3-carboxamide apart is its unique combination of functional groups, which may confer distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C17H20ClN3O3 |
|---|---|
Molekulargewicht |
349.8 g/mol |
IUPAC-Name |
7-chloro-N-(3-morpholin-4-ylpropyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H20ClN3O3/c18-12-2-3-13-15(10-12)20-11-14(16(13)22)17(23)19-4-1-5-21-6-8-24-9-7-21/h2-3,10-11H,1,4-9H2,(H,19,23)(H,20,22) |
InChI-Schlüssel |
YSXPYLQDBYIPCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103514.png)


![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanamide](/img/structure/B15103531.png)
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B15103548.png)
![4-methyl-N-[(1E)-3-(morpholin-4-yl)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15103553.png)
![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2-methylpropanamide](/img/structure/B15103559.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-4-carboxamide](/img/structure/B15103572.png)
![Furan-2-yl{5-hydroxy-4-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-yl}methanone](/img/structure/B15103574.png)
![6-(2-Hydroxyethyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15103588.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B15103595.png)
![[4-(2,4-dimethylphenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B15103599.png)
![N-(3-chloro-4-methoxyphenyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B15103600.png)
